molecular formula C24H28N2O4S B2996041 [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 477973-58-3

[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B2996041
CAS No.: 477973-58-3
M. Wt: 440.56
InChI Key: LVIQIOXYBACOLN-UHFFFAOYSA-N
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Description

[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of lignan conjugates and their antimicrobial and antioxidant activities were explored, highlighting the potential of thiophene derivatives in developing new pharmaceuticals (K. Raghavendra et al., 2016).

Photoinduced Intramolecular Charge Transfer

  • The study on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveals the impact of molecular structure on photochemical properties, which could be relevant for designing light-responsive materials (Jye‐Shane Yang et al., 2004).

Liquid Crystal Properties

  • Research on novel esters derived from 4-(4-(decyloxy)phenyl)thiophene-2-carboxylic acid for their liquid crystal properties shows the potential of thiophene derivatives in materials science, particularly in the development of liquid crystal displays and devices (A. Matharu et al., 2014).

Synthesis of Polysubstituted Benzothiophenes

  • The synthesis of polysubstituted benzothiophenes via samarium diiodide promoted reactions illustrates the versatility of thiophene derivatives in organic synthesis and their potential applications in creating compounds with unique electronic and optical properties (Shyh-Ming Yang et al., 2002).

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-3-4-5-6-7-8-13-26-23(27)19(17-25)15-18-11-12-20(21(16-18)29-2)30-24(28)22-10-9-14-31-22/h9-12,14-16H,3-8,13H2,1-2H3,(H,26,27)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQIOXYBACOLN-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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